1-(2-phenylethyl)pyrrolidine is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a phenylethyl side group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The compound is synthesized through various chemical methods and is often studied for its applications in drug discovery and as a building block in organic synthesis. It has been referenced in several scientific publications highlighting its synthesis, mechanism of action, and applications in research.
1-(2-phenylethyl)pyrrolidine belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that have been extensively studied for their diverse biological activities, including analgesic and neuroactive properties.
The synthesis of 1-(2-phenylethyl)pyrrolidine typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 1-(2-phenylethyl)pyrrolidine can be represented as follows:
It features a pyrrolidine ring (a saturated five-membered ring containing one nitrogen atom) attached to a phenylethyl group (a two-carbon chain with a phenyl group).
1-(2-phenylethyl)pyrrolidine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-phenylethyl)pyrrolidine involves its interaction with specific biological targets, including enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to various pharmacological effects. For instance, some derivatives have shown potential as NMDA receptor antagonists, which could elicit dissociative effects.
1-(2-phenylethyl)pyrrolidine is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but less soluble in water.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often employed to confirm the structure and purity of synthesized compounds.
1-(2-phenylethyl)pyrrolidine has several important applications:
The compound's versatility makes it valuable in both academic research and industrial applications, particularly in drug development initiatives targeting neurological disorders.
The 1-(2-phenylethyl)pyrrolidine (PEP) scaffold represents a strategic hybridization of two pharmacologically privileged motifs: the phenethylamine backbone (endogenous neurotransmitter analogue) and the pyrrolidine heterocycle (conformationally constrained amine). This fusion creates a versatile molecular architecture with enhanced binding specificity and metabolic stability compared to simpler phenethylamines. The pyrrolidine ring’s saturated nature provides significant three-dimensional coverage through pseudorotation, enabling optimal vectorial positioning of substituents for target engagement [1] [8]. PEP’s conformational flexibility allows adaptation to diverse binding pockets, while the basic tertiary amine (pKa ~10) facilitates protonation and ionic interactions at physiological pH. Key physicochemical parameters distinguish PEP from its parent components:
Table 1: Physicochemical Comparison of PEP with Structural Motifs
Parameter | Phenethylamine | Pyrrolidine | 1-(2-Phenylethyl)pyrrolidine (PEP) |
---|---|---|---|
Molecular Weight | 121.18 g/mol | 71.12 g/mol | 175.28 g/mol |
LogP | 1.34 | 0.45 | 2.18 |
PSA | 26.02 Ų | 12.03 Ų | 3.24 Ų |
H-Bond Donors | 2 | 1 | 0 |
H-Bond Acceptors | 1 | 1 | 1 |
Rotatable Bonds | 2 | 0 | 4 |
Data derived from [1] [8] illustrates PEP’s balanced lipophilicity (LogP = 2.18), which enhances blood-brain barrier penetration relative to pyrrolidine, while its reduced polar surface area (PSA = 3.24 Ų) compared to phenethylamine favors membrane permeability. The absence of H-bond donors further optimizes CNS bioavailability. This hybrid architecture serves as a template for diverse bioactive compounds, including prolintane (cognitive enhancer) and stimulant derivatives like α-PPP, where the PEP core provides a rigid spacer between aromatic and functional domains [2] [5].
Systematic structural modifications of the PEP scaffold reveal critical determinants of target selectivity and potency:
Table 2: Bioactivity of PEP Derivatives Against Therapeutic Targets
Derivative | Structural Feature | Primary Target | Activity/Effect |
---|---|---|---|
SC-22716 | 4-Biphenyloxyethyl extension | LTA4 Hydrolase | Inhibition (IC50 <100 nM) |
5-Oxo-PEP-3-carboxamide | C3-carboxamide | Carbonic Anhydrase II | Inhibition (Ki = 26–43 nM) |
α-PPP | β-Keto, α-methyl | Dopamine Transporter | Reuptake inhibition |
N-Methyl PEP | N-methylation | CNS Stimulation | Cognitive enhancement |
Strategic functionalization at the α- and β-positions of the phenethyl chain profoundly alters pharmacological profiles:
Table 3: Impact of α/β Modifications on PEP Bioactivity
Modification | Example Compound | Effect on Target Affinity | Mechanistic Consequence |
---|---|---|---|
None | PEP | Weak α1-AR binding (EC50 >10 µM) | Non-selective CNS stimulation |
α-Methyl | Prolintane | Enhanced α1-AR agonism (EC50 = 0.5–1 µM) | Vasoconstriction, reduced MAO metabolism |
β-Keto | α-PPP | High DAT affinity (IC50 = 12–50 nM) | Psychostimulant effects |
α-Methyl + β-Keto | MDPV | Extreme DAT potency (IC50 = 4.1 nM) | Prolonged dopamine elevation |
The PEP scaffold demonstrates remarkable pharmacophoric plasticity, enabling structural mimicry of diverse neuroactive agents:
An aromatic moiety for π-stacking with F114 and F176 in the amino-terminal domain [7] [10].Ifenprodil’s inhibition is pH-dependent, with PEP-like derivatives enhancing proton sensitivity of NMDA receptors (IC50 shifts from 0.3 µM at pH 7.0 to 0.02 µM at pH 6.8) [7]. This mechanism exploits pathological acidosis in ischemic brain regions for targeted neuroprotection.
Psychostimulants: PEP cathinones (e.g., MDPV) adopt conformations superimposable with cocaine and amphetamine pharmacophores:
Table 4: Pharmacophore Feature Mapping Across PEP Analogues
Pharmacophore Feature | PEP-Based NMDA Antagonists | PEP-Based Stimulants | Class Reference Compounds |
---|---|---|---|
Cationic Head Group | Pyrrolidine N⁺ | Pyrrolidine N⁺ | Ifenprodil (N⁺), Cocaine (N⁺) |
Hydrophobic Spacer | Phenethyl chain | Phenethyl chain | Ifenprodil phenoxy linker |
Aromatic Anchor | Phenyl ring | Substituted phenyl | Cocaine benzoate |
H-Bond Acceptor | None | β-Keto carbonyl | Cocaine ester carbonyl |
Stereochemical Requirement | (R)-configuration at α-carbon | (S)-configuration preferred | (S)-Amphetamine |
This pharmacophoric duality enables rational design of PEP derivatives with tailored activity—either as neuroprotective NMDA antagonists (e.g., CP-101,606 derivatives) or transporter inhibitors with controlled selectivity profiles [3] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1